N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine
Description
Chemical Structure and Nomenclature
N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine possesses a molecular formula of C₉H₉ClF₃N with a molecular weight of 223.62 grams per mole. The compound features a secondary amine structure where the nitrogen atom connects two distinct organic fragments: a 2-chlorobenzyl group and a 2,2,2-trifluoroethyl group. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the compound as this compound, while alternative naming includes 2-chloro-N-(2,2,2-trifluoroethyl)benzylamine.
The structural architecture incorporates several key functional elements that define its chemical properties. The trifluoromethyl group (-CF₃) attached to the ethyl chain provides exceptional electronegativity and lipophilicity characteristics. The 2-chlorophenyl substituent introduces additional electronic effects through the ortho-positioned chlorine atom, creating a unique electronic environment around the benzyl carbon. This arrangement results in a compound with distinct conformational preferences and reactivity patterns compared to unsubstituted benzylamine derivatives.
Spectroscopic identification of this compound relies on characteristic Nuclear Magnetic Resonance signatures. The trifluoromethyl group typically appears as a triplet in ¹H Nuclear Magnetic Resonance spectra due to coupling with the adjacent methylene group, while ¹⁹F Nuclear Magnetic Resonance reveals the three equivalent fluorine atoms. The chlorophenyl aromatic protons display typical aromatic patterns with ortho-chlorine substitution effects, providing definitive structural confirmation.
Historical Development of Trifluoroethylamine Derivatives
The development of trifluoroethylamine derivatives traces back to foundational work in the 1940s, when researchers first synthesized 2,2,2-trifluoroethylamine through innovative fluorination methodologies. The original synthesis involved complex multi-step procedures utilizing trifluoroacetaldehyde as a key intermediate, establishing the groundwork for subsequent structural modifications and derivatization strategies.
Early investigations focused on understanding the unique properties imparted by the trifluoromethyl group in aliphatic amine systems. Research conducted in the mid-20th century demonstrated that trifluoroethylamine derivatives exhibited enhanced metabolic stability and altered pharmacokinetic profiles compared to their non-fluorinated analogs. These discoveries prompted extensive exploration of substituted trifluoroethylamine compounds, leading to the development of various benzyl and phenyl derivatives.
The synthesis of N-benzyl-2,2,2-trifluoroethanamine derivatives emerged as a significant advancement in the 1980s, with researchers recognizing the potential for enhanced biological activity through aromatic substitution patterns. The introduction of halogen substituents, particularly chlorine, on the benzyl ring represented a strategic approach to fine-tune electronic properties and intermolecular interactions.
Contemporary research has expanded the synthetic methodologies for trifluoroethylamine derivatives, incorporating modern fluorination techniques and catalytic processes. Recent publications describe efficient routes utilizing trifluorodiazoethane as a key building block, enabling the construction of complex trifluoroethylamine structures through cycloaddition and radical processes. These methodological advances have facilitated the exploration of previously inaccessible structural variants, including the target compound this compound.
Position in Organofluorine Chemistry
This compound occupies a significant position within the broader field of organofluorine chemistry, representing an important class of multiply halogenated compounds. Organofluorine chemistry has experienced remarkable growth due to the unique properties conferred by fluorine substitution, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics. The trifluoromethyl group serves as a bioisostere for various functional groups, making trifluoroethylamine derivatives valuable in medicinal chemistry applications.
The strategic placement of fluorine atoms in organic molecules has revolutionized pharmaceutical development, with approximately 25% of modern drugs containing fluorine. Trifluoroethylamine derivatives contribute to this trend by providing alternative structural frameworks that maintain biological activity while offering improved pharmacological properties. The combination of trifluoromethyl and chlorophenyl groups in a single molecule represents an advanced approach to molecular design, capitalizing on the synergistic effects of multiple halogen substitutions.
Recent advances in organofluorine synthesis have enabled the efficient preparation of complex trifluoroethylamine structures through innovative methodologies. Electrochemical trifluoromethylation processes have emerged as environmentally sustainable approaches for introducing trifluoromethyl groups into organic frameworks. These developments have enhanced the accessibility of compounds like this compound, facilitating their exploration in various applications.
The incorporation of trifluoroethylamine motifs into heterocyclic systems has gained particular attention in recent years. Research has demonstrated the utility of trifluoroethylamine as an amide isostere, providing opportunities for structural modification without significant loss of biological activity. This application has expanded the utility of trifluoroethylamine derivatives beyond traditional amine pharmacophores, opening new avenues for drug design and molecular optimization.
Structural Comparison with Related Trifluoroethylamine Compounds
A comprehensive structural analysis reveals significant relationships between this compound and related compounds within the trifluoroethylamine family. The parent compound 2,2,2-trifluoroethylamine (molecular weight 99.06 grams per mole) serves as the fundamental structural unit, providing the basic trifluoroethyl framework. Successive structural modifications through N-alkylation and aromatic substitution have generated a diverse array of derivatives with varying properties and applications.
N-benzyl-2,2,2-trifluoroethanamine represents the most closely related analog, differing only in the absence of chlorine substitution on the aromatic ring. This compound exhibits a molecular weight of 189.18 grams per mole, compared to 223.62 grams per mole for the chlorinated derivative. The addition of the chlorine atom introduces significant electronic effects, including increased electron-withdrawing character and modified lipophilicity parameters.
The following table summarizes key structural and physical properties of related trifluoroethylamine compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2,2,2-Trifluoroethylamine | C₂H₄F₃N | 99.06 | Primary amine, trifluoromethyl group |
| N-methyl-2,2,2-trifluoroethanamine | C₃H₆F₃N | 113.08 | Secondary amine, methyl substitution |
| N-benzyl-2,2,2-trifluoroethanamine | C₉H₁₀F₃N | 189.18 | Benzyl substitution, aromatic character |
| This compound | C₉H₉ClF₃N | 223.62 | Chlorophenyl substitution, dual halogenation |
Stereochemical considerations become particularly important when examining chlorophenyl-substituted derivatives. The presence of the ortho-chlorine substituent creates distinct conformational preferences due to steric and electronic interactions with the adjacent methylene group. Research on similar compounds, such as (1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethylamine, has demonstrated the significance of stereochemistry in determining biological activity and physical properties.
Comparative analysis of trifluoroethylamine derivatives reveals systematic trends in physical and chemical properties. The introduction of aromatic substituents generally increases molecular weight, lipophilicity, and structural rigidity. Halogen substitution on the aromatic ring further modifies these parameters, with chlorine providing moderate electronic effects and enhanced intermolecular interactions through halogen bonding.
The electronic properties of these compounds can be understood through examination of their substituent effects. The trifluoromethyl group functions as a strong electron-withdrawing group, significantly altering the basicity of the amine nitrogen compared to unsubstituted ethylamine derivatives. The 2-chlorophenyl group provides additional electron-withdrawing character while introducing aromatic stabilization and potential π-π stacking interactions in solid-state structures.
Structural variations within the trifluoroethylamine family have led to compounds with diverse applications in synthetic chemistry and pharmaceutical development. The systematic modification of substituents allows for fine-tuning of properties such as solubility, metabolic stability, and receptor binding affinity. This structural diversity demonstrates the versatility of the trifluoroethylamine scaffold in medicinal chemistry applications, with this compound representing an advanced example of strategic structural modification for enhanced biological activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-8-4-2-1-3-7(8)5-14-6-9(11,12)13/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMYWSXMSZRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651339 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823190-02-9 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview
This approach involves the reaction of trifluoroalkyl intermediates with ammonia or primary amines to generate the trifluoroethylamine core, followed by attachment of the phenylmethyl group.
Key Steps
Preparation of Trifluoroalkylamines:
The starting point is often trifluoroalkyl derivatives such as trifluoroethyl p-toluenesulfonate or trifluoroacetaldehyde derivatives, which are reacted with ammonia or amines under controlled conditions.Reaction Conditions:
For example, as per JP2008162990A, 2,2,2-trifluoroethyl p-toluenesulfonate reacts with aqueous ammonia at approximately 150°C for 3 hours in an autoclave, yielding 2,2,2-trifluoroethylamine with yields around 85%. The process involves nucleophilic substitution and rearrangement steps to form the desired amine.
Advantages
- High yield (up to 85%)
- Relatively straightforward reaction pathway
- Suitable for scale-up
Limitations
- Requires high-temperature conditions
- Handling of reactive intermediates
Gas-Phase or Liquid-Phase Nucleophilic Substitution Using 1,1,1-Trifluoro-2-chloroethane
Methodology Overview
This method, extensively detailed in patent CN101973888B, involves reacting 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of a solvent such as glycerol under high pressure and temperature.
Process Details
Reactants:
1,1,1-trifluoro-2-chloroethane and ammonia, with glycerol serving as a solvent or reaction medium.Reaction Conditions:
Conducted in a pipeline reactor at 150–200°C, with pressures between 2–4 MPa, and reaction times of 20–30 minutes. The molar ratio of ammonia to chlorinated precursor is typically 8–15:1, with glycerol to chlorinated ethane ratios of 1–3:1.Post-Reaction Processing:
The mixture undergoes vacuum flashing and deamination, followed by neutralization with sodium carbonate and rectification under vacuum to isolate high-purity trifluoroethylamine.
Research Findings
- Reaction times are significantly reduced compared to traditional methods (from 24 hours to 20–30 minutes).
- Product yields reach up to 97%, surpassing earlier methods.
Advantages
- Shorter reaction times
- Higher yields
- Suitable for industrial scale
Functionalization of Trifluoroethylamine with Phenylmethyl Group
Once the trifluoroethylamine core is synthesized, it can be further functionalized to introduce the phenylmethyl group. This typically involves nucleophilic substitution or reductive amination techniques:
Reductive Amination:
Reacting trifluoroethylamine with formaldehyde derivatives or phenylmethyl compounds in the presence of reducing agents.Nucleophilic Substitution:
Using phenylmethyl halides or sulfonates to alkylate the amino group selectively.
Summary Data Table of Preparation Methods
| Method | Reactants | Conditions | Yield | Reaction Time | Notes |
|---|---|---|---|---|---|
| Gas-phase ammonia substitution | 1,1,1-Trifluoro-2-chloroethane + ammonia | 150–200°C, 2–4 MPa, 20–30 min | Up to 97% | 20–30 min | Patent CN101973888B |
| Nucleophilic substitution with trifluoroalkyl derivatives | Trifluoroalkyl p-toluenesulfonate + ammonia | 150°C, autoclave | 85% | 3 hours | Patent JP2008162990A |
| Sequential functionalization | Trifluoroethylamine + phenylmethyl reagents | Variable | Variable | Variable | Common in synthetic routes |
Research Findings and Technical Notes
Efficiency and Yield:
The patent CN101973888B demonstrates a highly efficient process with yields approaching 97%, significantly better than earlier methods with yields around 86.8%.Reaction Optimization:
The use of pipeline reactors at elevated temperatures and pressures accelerates the process and enhances yield, reducing reaction times from hours to minutes.Safety and Handling:
Handling of chlorinated trifluoroalkanes requires strict safety protocols due to their reactivity and potential toxicity.Environmental Considerations: The process involves vacuum rectification and neutralization steps to minimize environmental impact and improve product purity.
Chemical Reactions Analysis
Types of Reactions: N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and aprotic solvents like dimethylformamide (DMF) are often employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different functional groups attached to the chlorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
A. Pharmacological Potential
The incorporation of trifluoromethyl groups in pharmaceuticals often leads to increased lipophilicity and metabolic stability. This property is beneficial for enhancing the bioavailability of drugs. For instance, compounds with similar structures have shown promise as inhibitors of enzymes like thrombin, where the trifluoromethyl group enhances binding affinity due to strong electrostatic interactions with active site residues .
B. Synthesis of Arachidonylethanolamide Analogs
N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine serves as a reagent in synthesizing arachidonylethanolamide analogs. These analogs exhibit affinity for CB1 and CB2 cannabinoid receptors, which are crucial in managing pain and inflammation . The ability to modulate these receptors opens avenues for developing new analgesics.
Chemical Synthesis
A. Reagent in Organic Synthesis
This compound functions as an essential reagent in various organic synthesis processes. It can be utilized to introduce trifluoromethyl groups into target molecules, thereby modifying their chemical properties and enhancing their pharmacological profiles .
B. Role in Fluorination Reactions
The presence of the trifluoromethyl group allows for unique reactivity patterns in fluorination reactions. This characteristic is exploited in synthesizing fluorinated pharmaceuticals and agrochemicals, where enhanced stability and activity are desired .
Case Studies
Industrial Applications
A. Agrochemicals
The compound's properties are being explored for use in developing new agrochemicals that require enhanced stability and efficacy against pests and diseases. The trifluoromethyl group can improve the performance of herbicides and insecticides by increasing their persistence in the environment .
B. Material Science
In material science, this compound can be used to synthesize fluorinated polymers with improved thermal stability and chemical resistance. Such materials are valuable in coatings and other applications requiring durability under harsh conditions .
Mechanism of Action
The mechanism by which N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites and modulating biological processes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in compounds like N-Methyl-2,2,2-trifluoroethylamine Hydrochloride (C₃H₇ClF₃N; MW: 149.54 g/mol) .
- Steric Influence: Substitution at the benzyl position (e.g., 2-chloro vs.
- Heterocyclic Variants : Replacement of the benzyl group with pyridinyl (e.g., 5-bromopyridinyl in ) introduces nitrogen-based polarity, which may enhance solubility or alter pharmacokinetic properties.
Biological Activity
N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a chlorophenyl group attached to a trifluoroethylamine moiety. The trifluoroethyl group enhances the compound's lipophilicity and stability, which can influence its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C9H9ClF3N |
| Molecular Weight | 227.62 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Functional Groups | Amine, Trifluoromethyl, Aromatic |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoroethylamine moiety may enhance binding affinity due to its electronic properties.
Interaction Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit anticancer properties by targeting cancer cell metabolism and proliferation pathways.
- Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity, making it a candidate for further development in infectious disease treatment.
- Neurological Applications : There is potential for this compound to cross the blood-brain barrier, suggesting applications in neurological disorders .
Comparative Studies
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-[(4-Chlorophenyl)methyl]acetamide | Anticancer and anti-inflammatory properties |
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | Potential neuroprotective effects |
| N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine | Investigated for antimicrobial properties |
Case Study 1: Anticancer Activity
In a study examining the efficacy of trifluoromethylated amines as anticancer agents, researchers found that this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of related compounds revealed that this compound exhibited notable activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications to the trifluoroethyl group could enhance efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine?
Answer: The compound is typically synthesized via condensation reactions involving a benzylamine derivative and a trifluoroethyl precursor. For example:
- Step 1: React (2-chlorophenyl)methanamine with 2,2,2-trifluoroethyl chloride in the presence of a base (e.g., NaHCO₃) under reflux in chloroform or THF.
- Step 2: Purify the crude product using column chromatography (silica gel, chloroform/hexane eluent) or recrystallization from ethanol/water mixtures .
- Critical Parameters: Control reaction temperature (60–80°C) to avoid side reactions like over-alkylation. Monitor progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
Answer: A combination of spectroscopic and elemental analysis is employed:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): Look for signals at δ 3.8–4.2 ppm (N–CH₂–CF₃) and δ 7.2–7.5 ppm (aromatic protons from 2-chlorophenyl).
- ¹⁹F NMR: A singlet near δ -70 ppm confirms the CF₃ group .
- Elemental Analysis: Compare experimental vs. theoretical values for %C, %H, and %N (e.g., Calculated: C 49.89%, H 5.5%, N 9.2%; Found: C 49.4%, H 5.5%, N 9.0%) .
- Mass Spectrometry (EI-MS): Expect a molecular ion peak [M+H]⁺ at m/z 237.6 .
Q. What safety protocols are critical during handling of this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Work in a fume hood due to potential release of volatile chlorinated intermediates.
- Waste Disposal: Collect all residues in halogenated waste containers.
- Emergency Measures: In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air immediately .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine.
- Catalyst Use: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Temperature Gradients: Conduct reactions under microwave irradiation (50–100°C) to reduce time and improve yield .
- Byproduct Mitigation: Add molecular sieves to absorb water in moisture-sensitive reactions .
Q. How can discrepancies in elemental analysis data be resolved?
Answer: Discrepancies (e.g., ±0.5% in %C) may arise from incomplete combustion or hygroscopic samples. Mitigation strategies include:
Q. What computational approaches are used to predict the bioactivity of this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to target receptors (e.g., ion channels or enzymes). Input the compound’s SMILES string (ClC1=CC=CC=C1CNCC(F)(F)F) to generate 3D conformers .
- QSAR Modeling: Train models with descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict ADMET properties .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the CF₃ group on reactivity .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation.
- Thermal Stability: Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation via HPLC.
- Solution Stability: In DMSO, the compound remains stable for 3 months at 4°C; avoid aqueous buffers (pH >7) due to hydrolysis of the C–Cl bond .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
